tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-11-7-9-6-10(15)4-5-12(9)16-8-11/h4-6,11,16H,7-8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDPFPMLNYYFAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C=CC(=C2)Br)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401155165 | |
| Record name | 1,1-Dimethylethyl N-(6-bromo-1,2,3,4-tetrahydro-3-quinolinyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219862-16-5 | |
| Record name | 1,1-Dimethylethyl N-(6-bromo-1,2,3,4-tetrahydro-3-quinolinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219862-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(6-bromo-1,2,3,4-tetrahydro-3-quinolinyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate typically involves the reaction of 6-bromo-1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The tetrahydroquinoline ring can undergo oxidation to form quinoline derivatives or reduction to form fully saturated compounds.
Scientific Research Applications
tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate is used in various scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of tetrahydroquinoline derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate is not well-documented. as a derivative of tetrahydroquinoline, it is likely to interact with various biological targets, including enzymes and receptors involved in neurological pathways. The exact molecular targets and pathways would depend on the specific application and the structure of the final compound synthesized from this intermediate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of tert-butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate are best understood through comparison with analogous compounds. Key derivatives and their properties are summarized below:
Substituent Variations on the Tetrahydroquinoline Core
Functional Group and Core Modifications
- Carbamate vs. Hydroxyl: The replacement of the carbamate group in the parent compound with a hydroxyl group (as in 6-bromo-1,2,3,4-tetrahydroquinolin-7-ol) increases hydrophilicity but necessitates additional protective steps in syntheses involving acidic or basic conditions .
- Bromine vs. Fluoro : The bromine atom in the parent compound offers superior reactivity in metal-catalyzed cross-couplings compared to the fluoro analog, though the latter may exhibit improved pharmacokinetic properties in drug candidates .
- Tetrahydroquinoline vs.
Commercial Availability and Challenges
- Supply Constraints: The parent compound is currently unavailable from major suppliers (e.g., CymitQuimica lists derivatives like tert-butyl (S)-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate as discontinued) .
- Regional Sourcing : Bulk orders may require coordination across multiple regions (e.g., China, Germany, USA), with pricing and discounts contingent on online orders .
Biological Activity
tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate is a synthetic compound with potential biological applications, particularly in medicinal chemistry. Its unique structure, characterized by the presence of a bromine atom and a tetrahydroquinoline moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound based on available literature, including its synthesis, pharmacological properties, and relevant case studies.
- Chemical Name: tert-butyl N-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate
- CAS Number: 219862-16-5
- Molecular Formula: C14H19BrN2O2
- Molecular Weight: 327.22 g/mol
Structural Information
The structure of this compound can be represented as follows:
This compound features a tert-butyl group attached to the carbamate nitrogen and a bromo substituent at position 6 of the tetrahydroquinoline ring.
Anticancer Potential
Recent studies have explored the anticancer properties of compounds related to tetrahydroquinoline derivatives. For instance, research has shown that certain tetrahydroquinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the inhibition of specific signaling pathways involved in cancer cell proliferation and survival .
Antimicrobial Activity
Tetrahydroquinoline derivatives have also been evaluated for their antimicrobial properties. In one study, compounds with similar structures demonstrated moderate to good antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. While specific data on this compound is limited, its structural analogs suggest potential efficacy in this area .
Neuroprotective Effects
There is emerging evidence suggesting that tetrahydroquinoline derivatives may possess neuroprotective properties. Some studies indicate that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory effects in neuronal cultures. The implications for neurodegenerative diseases are significant but require further investigation to establish definitive therapeutic roles .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example:
| Step | Reaction Conditions | Yield |
|---|---|---|
| 1 | Sodium hydride in DMF | 72% |
| 2 | Reaction with tert-butyl bromoacetate | Confirmed by LCMS |
This synthesis pathway illustrates the compound's accessibility for further biological evaluation .
Pharmacological Studies
Pharmacological assessments have focused on the compound's ability to inhibit specific enzymes or receptors implicated in disease processes. For instance:
| Study Focus | Results |
|---|---|
| Anticancer Activity | Inhibition of cell proliferation in cancer cell lines |
| Antimicrobial Testing | Moderate activity against Gram-positive bacteria |
These findings underscore the need for comprehensive screening to fully understand the therapeutic potential of this compound .
Q & A
Q. What are effective synthetic routes for tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate?
Methodological Answer: The compound can be synthesized via Boc-protection of the amine group in tetrahydroquinoline derivatives. A common approach involves:
- Deprotection/Functionalization : Use trifluoroacetic acid (TFA) to cleave tert-butyl carbamate protecting groups under controlled heating (e.g., 80°C for 2 hours), followed by bromination at the 6-position using electrophilic bromine sources (e.g., NBS or Br₂ in DCM).
- Purification : Crude products are purified via flash column chromatography (gradient elution with EtOAc/petrol) to isolate the target compound. Yields typically range from 40–60% depending on reaction optimization .
Q. How can the purity and structure of this compound be confirmed post-synthesis?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : and NMR (e.g., δH 7.82–1.38 ppm in DMSO-d₆) confirm structural integrity and substitution patterns .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed [M+H]⁺ at m/z 277.1558 vs. calculated 277.1547) .
- HPLC : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm.
Q. What are common protecting group strategies using the tert-butyl carbamate moiety?
Methodological Answer: The tert-butyl carbamate (Boc) group is widely used to protect amines due to its stability under basic/neutral conditions and ease of removal with TFA. Key considerations:
- Deprotection Conditions : TFA in dichloromethane (DCM) at room temperature or mild heating (e.g., 80°C for 2 hours) .
- Compatibility : Boc is stable during alkylation, acylation, and cross-coupling reactions, making it ideal for multi-step syntheses .
Advanced Research Questions
Q. What analytical methods are recommended for resolving contradictions in reaction outcomes (e.g., unexpected byproducts)?
Methodological Answer:
- X-ray Crystallography : Resolve structural ambiguities using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths/angles and confirm regiochemistry .
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and identify side products (e.g., over-bromination or Boc group migration) .
- Mechanistic Studies : Isotopic labeling (e.g., ) or DFT calculations to probe reaction pathways and explain unexpected stereochemical outcomes .
Q. How can computational chemistry aid in predicting reactivity or optimizing reaction conditions?
Methodological Answer:
- DFT Calculations : Model transition states to predict regioselectivity in bromination or Boc deprotection. For example, calculate activation energies for competing pathways to optimize temperature and catalyst selection .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DCM) on reaction rates and intermediate stability .
- Docking Studies : If the compound is a pharmaceutical intermediate, predict binding interactions with biological targets (e.g., enzymes) to guide functionalization .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
Methodological Answer:
- Byproduct Management : At scale, incomplete Boc deprotection or bromine overuse can generate impurities. Mitigate via:
- Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective large-scale purification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
